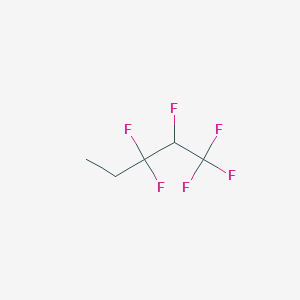

1,1,1,2,3,3-Hexafluoropentane

Description

Properties

CAS No. |

57915-69-2 |

|---|---|

Molecular Formula |

C5H6F6 |

Molecular Weight |

180.09 g/mol |

IUPAC Name |

1,1,1,2,3,3-hexafluoropentane |

InChI |

InChI=1S/C5H6F6/c1-2-4(7,8)3(6)5(9,10)11/h3H,2H2,1H3 |

InChI Key |

ZFLGZRKZAAHFBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Solvent in Chemical Reactions

Due to its low boiling point and non-flammability, 1,1,1,2,3,3-Hexafluoropentane is often used as a solvent in chemical reactions. It is particularly effective in cleaning processes for electronic components where traditional solvents may leave residues or be too reactive. Its azeotropic mixtures with alcohols like methanol and ethanol have been reported to enhance cleaning efficiency while allowing for solvent recovery .

Pharmaceutical Applications

In medicinal chemistry, fluorinated compounds are known to improve pharmacological properties such as membrane permeability and metabolic stability. This compound can serve as a solvent or reagent in drug formulation processes. Its unique properties may enhance the solubility of drug candidates or stabilize active pharmaceutical ingredients during synthesis .

Material Science

The compound's characteristics make it suitable for use in developing functional materials. For instance, it can be incorporated into polymer matrices to improve thermal stability and chemical resistance. Research indicates that fluorinated polymers exhibit enhanced performance in harsh environments compared to their non-fluorinated counterparts .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Reactions | Solvent for cleaning electronic components | Non-flammable; effective residue removal |

| Pharmaceuticals | Solvent/reagent in drug formulation | Enhances solubility and stability of drug candidates |

| Material Science | Component in fluorinated polymer development | Improved thermal stability and chemical resistance |

Case Study 1: Cleaning Electronic Components

A study demonstrated that using a mixture of this compound with methanol significantly improved the cleaning efficiency of solder flux residues on circuit boards. The low boiling point allowed for rapid evaporation without leaving harmful residues .

Case Study 2: Drug Formulation

In a pharmaceutical study involving the formulation of a new antiviral drug, this compound was utilized as a solvent. The results indicated improved bioavailability of the drug due to enhanced solubility attributed to the compound's unique properties .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Key structural analogs include:

Key Observations :

- Branching vs. Linearity : Branched derivatives (e.g., 30) exhibit higher boiling points (103–104°C) compared to linear analogs (81–82°C), likely due to reduced molecular symmetry and increased van der Waals interactions .

- Synthetic Efficiency : DTBP initiation enhances reaction yields (75–80%) compared to γ-ray methods (8–20%), attributed to elevated temperatures promoting radical formation .

Functionalized Derivatives

- Hexafluoropentane-1,5-diol Formal : Used in cationic ring-opening polymerization to synthesize fluorinated polyethers with tailored molecular weights (Mn ~21,000). These polymers serve as precursors for high-performance elastomers .

- Metal Complexation : Derivatives like 1,1,1,5,5,5-hexafluoropentane-2,4-dione form stable complexes with Ca²⁺ and Ba²⁺, highlighting fluorinated ligands' role in coordinating large metal ions .

Thermodynamic and Environmental Properties

- Environmental Regulations : The U.S. EPA regulates structurally related compounds (e.g., hexafluoropropoxy derivatives) under Significant New Use Rules (SNURs), mandating impervious gloves to mitigate dermal exposure risks .

Preparation Methods

Halogen Exchange Reactions

Fluorination via halogen exchange is a versatile strategy. For example, 1-bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS 1980045-73-5) undergoes nucleophilic substitution with potassium fluoride (KF) to replace bromine or chlorine atoms with fluorine. While this method is effective for introducing fluorine, the regioselectivity of substitution must be carefully controlled to achieve the desired isomer.

Mechanistic Considerations:

-

Nucleophilic Attack: Fluoride ions target electrophilic carbon atoms adjacent to electron-withdrawing groups (e.g., CF₃).

-

Challenges: Competing elimination reactions may occur, necessitating anhydrous conditions and polar aprotic solvents (e.g., DMF).

Dehydrofluorination and Rearrangement

The condensation of 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) with amines or alcohols can yield intermediates amenable to dehydrofluorination. For example, reactions with amino alcohols produce oxazepines, which undergo base-catalyzed rearrangements to fluorinated pyridines . While this route primarily generates heterocycles, analogous strategies could be adapted for aliphatic systems.

Critical Parameters:

-

Base Selection: Strong bases (e.g., DBU) facilitate 1,3-proton shifts and Wittig rearrangements .

-

Temperature Control: Ambient to reflux conditions, depending on substrate stability .

Direct Fluorination of Alkanes

Electrochemical or radical-mediated fluorination of pentane derivatives remains underexplored but holds promise. For instance, electrochemical fluorination of diacids or ketones in HF-containing electrolytes could introduce multiple fluorine atoms . However, this method faces challenges in regiocontrol and side reactions.

Case Study:

-

Substrate: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Purification and Characterization

Post-synthetic purification is critical for isolating 1,1,1,2,3,3-hexafluoropentane from complex mixtures. Techniques include:

-

Fractional Distillation: Effective for separating fluorinated alkanes based on boiling point differences .

-

Chromatography: Silica gel chromatography with nonpolar eluents (e.g., hexane) removes polar byproducts .

Analytical Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.